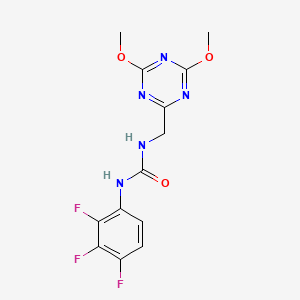

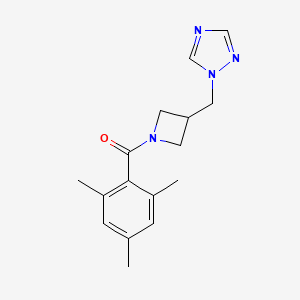

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis

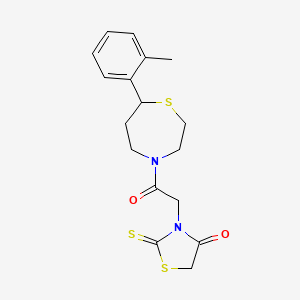

The molecular structure of “1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole” can be inferred from its name. It likely contains a benzimidazole core (a fused benzene and imidazole ring) with a 2-methoxybenzyl group attached at the 1-position and methyl groups at the 5 and 6 positions .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .科学的研究の応用

Synthesis and Biological Applications

Synthesis and Antibacterial Activities : Compounds synthesized from 1H-imidazole derivatives, including those with methoxybenzyl substitutions, have shown significant antibacterial activities against both Gram-negative and Gram-positive bacteria. These compounds, particularly N-heterocyclic carbene-silver complexes, demonstrate higher antibacterial effectiveness compared to their precursor molecules, suggesting potential applications in combating bacterial infections (Patil et al., 2010).

Antimycobacterial Activity : Research into 4-substituted 1-(p-methoxybenzyl)imidazoles aimed to mimic structures of potent antimycobacterial agents. These compounds, following various chemical transformations, showed in vitro antimycobacterial activity, indicating their potential in developing new therapies for mycobacterial infections (Miranda & Gundersen, 2009).

Viral Infection Protection : Studies on benzimidazole derivatives have demonstrated protective actions against virus infections in both tissue cultures and in vivo. These compounds were effective in delaying or reducing the mortality caused by certain viruses, showcasing their potential as antiviral agents (O'sullivan et al., 1969).

Chemical Properties and Applications

Photoinitiation and Photodecomposition : Research into α-methoxydeoxybenzoin and its derivatives, including those with methoxybenzyl groups, has contributed to understanding the photoinitiation processes in polymerization. These studies have implications for the development of new materials and coatings through controlled polymerization techniques (Groenenbook et al., 1982).

将来の方向性

特性

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-5,6-dimethylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O/c1-12-8-15-16(9-13(12)2)19(11-18-15)10-14-6-4-5-7-17(14)20-3/h4-9,11H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAWUUYFZPYWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxybenzyl)-5,6-dimethyl-1H-benzimidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)

![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)

![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)

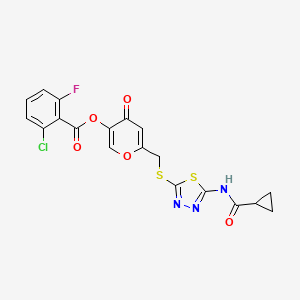

![N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2712464.png)